molecular formula C23H20O9 B118678 5-Methoxydehydropodophyllotoxin CAS No. 151703-06-9

5-Methoxydehydropodophyllotoxin

Cat. No.: B118678
CAS No.: 151703-06-9
M. Wt: 440.4 g/mol
InChI Key: OJSCBCNNQXLIJG-UHFFFAOYSA-N
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Description

5-Methoxydehydropodophyllotoxin is a semisynthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan with potent biological activity isolated from Podophyllum species . Compounds within the podophyllotoxin family are recognized for their broad-spectrum pharmacological properties, primarily acting as antimitotic agents . Research Applications and Value: This compound is of significant interest in anticancer and antiviral research. Like other podophyllotoxin analogs, its core research value lies in its ability to inhibit tubulin polymerization, thereby disrupting microtubule assembly and preventing cell division . This mechanism leads to cell cycle arrest and makes such compounds valuable tools for studying mitosis and investigating potential chemotherapeutic agents . Structural modifications, such as the addition of a methoxy group, are actively explored to optimize cytotoxic activity, improve selectivity, and overcome limitations of the parent compound like systemic toxicity or drug resistance . Mechanism of Action: Podophyllotoxin and its derivatives primarily exert their cytotoxic effects by binding to tubulin, a key protein in the formation of the mitotic spindle . By inhibiting the polymerization of tubulin into microtubules, these compounds effectively halt the cell cycle at the metaphase stage, leading to cell death . It is important for researchers to note that while some podophyllotoxin derivatives (e.g., etoposide) have a different mechanism involving topoisomerase II inhibition, dehydropodophyllotoxin derivatives are typically associated with the tubulin-targeting mechanism . The specific potency, selectivity, and full pharmacological profile of this compound are subjects for ongoing research. Note: The specific biological activity data (e.g., IC50 values) for this compound against specific cell lines is not detailed in the public domain literature retrieved in this search. Researchers are encouraged to consult the certificate of analysis for batch-specific information and conduct their own validation experiments. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly classified as "For Research Use Only" (RUO). It is not intended for use in humans, animals, or as a diagnostic, therapeutic, or cosmetic agent. Safety Data Sheets (SDS) must be reviewed and consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSCBCNNQXLIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164855
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151703-06-9
Record name 5-Methoxydehydropodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Abundance and Advanced Isolation Methodologies for 5 Methoxydehydropodophyllotoxin

Phytochemical Investigations of Botanical Sources

Isolation from Hyptis verticillata (Lamiaceae) and Related Species

Hyptis verticillata Jacq., a member of the Lamiaceae family, is a significant natural source of the arylnaphthalene lignan (B3055560) 5-Methoxydehydropodophyllotoxin. acs.orgnih.gov This bitter and aromatic herb has a long history of use in traditional medicine in Central America, with its origins tracing back to the Mayan and Aztec cultures. nih.gov Phytochemical studies have successfully isolated this compound from this plant, revealing its contribution to the plant's chemical profile. acs.org The isolation of this compound is often part of broader investigations into the plant's diverse array of phytochemicals, which include numerous other lignans (B1203133), triterpenes, diterpenes, sesquiterpenes, monoterpenes, flavonoids, and a polyphenol. nih.gov

In one study, this compound was identified as a new cytotoxic arylnaphthalene lignan from Hyptis verticillata. acs.org Its isolation was part of a bioactivity-directed fractionation process, which also yielded eight other lignans. acs.org This highlights the rich and complex chemistry of this particular plant species. While Hyptis verticillata is a well-documented source, research into other species within the Hyptis genus, such as Hyptis suaveolens, has revealed the presence of various other secondary metabolites like terpenoids and phenolic compounds, suggesting the potential for a broader distribution of related lignans within the genus. researchgate.net

Exploration of Other Genera and Species as Potential Sources

While Hyptis verticillata is a primary source, the search for this compound and related lignans extends to other plant genera. Lignans, as a class of phytochemicals, are widespread in the plant kingdom. For instance, studies on Anthriscus sylvestris have identified various lignans, including podophyllotoxin (B1678966) and deoxypodophyllotoxin (B190956), which are structurally related to this compound. nih.gov This suggests that other species within the Apiaceae family could be potential, yet unexplored, sources of this specific compound.

Furthermore, research into other botanicals known for their lignan content, such as Myristica fragrans (nutmeg), has led to the isolation of a variety of phenylpropanoids and neolignans. nih.govnih.gov Although this compound has not been explicitly reported from nutmeg, the presence of a diverse range of structurally similar compounds underscores the importance of continued phytochemical screening across different plant families to identify new natural sources. The development of heterologous production systems in plants like Nicotiana benthamiana and Forsythia species also presents a promising avenue for producing valuable lignans, potentially including this compound, in a controlled environment. nih.gov

Modern Chromatographic Techniques for Compound Purification

High-Performance Liquid Chromatography (HPLC) in Isolation Protocols

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the isolation and purification of this compound from crude plant extracts. acs.orgnih.govnih.gov This technique offers high resolution and sensitivity, enabling the separation of complex mixtures of phytochemicals. In the context of isolating lignans, HPLC is often used as a final purification step to obtain highly pure compounds.

For instance, HPLC-guided fractionation has been effectively employed in the phytochemical analysis of various plants, including those containing lignans similar to this compound. nih.govnih.gov This approach involves using an analytical HPLC to create a chemical fingerprint of the extract and its fractions, which then guides the preparative HPLC for targeted isolation of compounds of interest. nih.govnih.gov The use of reversed-phase columns, such as C18, with gradient elution systems (e.g., acetonitrile (B52724) and water with a modifier like formic acid) is a common strategy in these protocols. nih.gov

Bioactivity-Directed Fractionation Strategies

Bioactivity-directed fractionation is a powerful strategy for isolating novel and biologically active compounds like this compound. acs.orgnih.gov This approach uses a specific biological assay to guide the separation and purification process, ensuring that the isolated compounds possess the desired activity. acs.org

In the case of the isolation of this compound from Hyptis verticillata, a brine shrimp lethality test was utilized to direct the fractionation of the plant extract. acs.org This bioassay-guided process led to the successful isolation of the cytotoxic compound. acs.org This method is particularly efficient as it prioritizes the isolation of compounds with biological relevance, thereby streamlining the drug discovery process. The initial crude extract is subjected to various separation techniques, and the resulting fractions are tested for their bioactivity. The most active fractions are then further purified until a pure, active compound is obtained. nih.gov

Spectroscopic Elucidation of Molecular Structure

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. High-resolution electron impact mass spectrometry (HREIMS) is used to determine the molecular formula of the compound. For this compound, the molecular formula was established as C₂₃H₂₀O₉. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of each proton and carbon atom in the structure. acs.org Techniques such as SINEPT (Signal Enhancement by Nuclear Polarization Transfer) can be used to confirm the assignments of the ¹³C NMR signals. acs.org By comparing the obtained spectroscopic data with that of known related compounds and literature values, the complete structure of this compound can be unequivocally elucidated. acs.org

Table of Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a representative example based on reported data.)

Atom ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, multiplicity, J in Hz)
1131.5
2110.16.64 (s)
3151.7
4142.1
4a129.9
5155.6
699.16.45 (s)
7148.9
8135.2
8a132.8
9108.57.20 (s)
10125.7
1'138.1
2', 6'109.86.61 (s)
3', 5'153.9
4'140.2
5-OCH₃56.43.90 (s)
3', 5'-OCH₃56.73.82 (s)
4'-OCH₃61.14.12 (s)
7-OCH₃61.63.79 (s)
Data derived from a study on the cytotoxic constituents of Hyptis verticillata. acs.org

Chemical Synthesis and Biotransformational Approaches to 5 Methoxydehydropodophyllotoxin

Total Synthesis Pathways for Arylnaphthalene Lignans (B1203133)

The total synthesis of arylnaphthalene lignans is a complex undertaking that has attracted considerable attention from the synthetic organic chemistry community. These strategies aim to construct the intricate arylnaphthalene core from basic starting materials. While a specific total synthesis for 5-methoxydehydropodophyllotoxin is not extensively detailed in readily available literature, general strategies for this class of compounds are well-established and can be applied to its synthesis.

A common approach involves the construction of the arylnaphthalene skeleton through various coupling and cyclization reactions. For instance, a general strategy for the synthesis of natural arylnaphthalene lactone lignans (NALLs) has been reported, which features an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, a cation-induced cyclization to form the aryl dihydronaphthalene core, and a base-mediated oxidative aromatization to furnish the final arylnaphthalene structure. frontiersin.orgnih.gov This methodology has been successfully applied to the total synthesis of related lignans such as justicidin B, justicidin E, and taiwanin C. frontiersin.orgnih.gov

Another powerful strategy utilizes a palladium-promoted [2+2+2] cyclization of an aryne precursor with a diene to construct the arylnaphthalene framework. This method has been employed in the synthesis of justicidin B and retrojusticidin B. mdpi.com The key step involves the co-cyclization of an aryne and a diyne with a palladium catalyst to form the naphthyl segment. researchgate.net

Furthermore, gold-catalyzed intramolecular cyclization of alkynyl esters presents another avenue for the synthesis of the arylnaphthalene lignan (B3055560) lactone precursor. frontiersin.org This methodology has been applied to the synthesis of various natural arylnaphthalene lignan lactones. frontiersin.org The choice of synthetic route often depends on the desired substitution pattern on the aromatic rings and the stereochemistry of the lactone ring.

Synthetic Strategy Key Reactions Targeted Compounds
Aryl-Alkyl Suzuki Coupling and CyclizationSuzuki cross-coupling, Cation-induced cyclization, Oxidative aromatizationJusticidin B, Justicidin E, Taiwanin C
Palladium-Promoted Cyclization[2+2+2] Cycloaddition of arynes and dienesJusticidin B, Retrojusticidin B
Gold-Catalyzed CyclizationIntramolecular cyclization of alkynyl estersVarious arylnaphthalene lignan lactones

Semisynthesis Strategies from Precursor Compounds

Semisynthesis, which involves the chemical modification of readily available natural products, is a more direct and often more efficient approach to obtaining analogues that may be difficult to produce through total synthesis or isolate from natural sources.

Podophyllotoxin (B1678966), a naturally abundant lignan, serves as a valuable starting material for the semisynthesis of various derivatives, including dehydropodophyllotoxin and its analogues. The conversion of podophyllotoxin to this compound would conceptually involve a dehydrogenation or oxidation reaction to introduce the double bond in the C ring, followed by the introduction or modification of the methoxy (B1213986) group at the C-5 position. While specific literature detailing the direct conversion to this compound is scarce, the general transformation to dehydropodophyllotoxin is a known process. This typically involves an oxidation step, which can be achieved using various reagents. The resulting dehydropodophyllotoxin could then potentially undergo further modifications, such as methoxylation, to yield the desired product.

The synthesis of various analogues of dehydropodophyllotoxin has been extensively explored to investigate their structure-activity relationships. These synthetic efforts often involve modifications of the aromatic rings, the lactone moiety, and the substituents at various positions. For example, a series of pH-responsive amide analogues of emetine, another natural product, have been synthesized by reacting the parent compound with cyclic anhydrides. nih.gov This approach of modifying a natural product scaffold can be conceptually applied to dehydropodophyllotoxin to generate a library of new compounds.

The synthesis of δ-lactone analogues of podophyllotoxin has also been reported, where the naturally occurring γ-lactone is replaced by a six-membered δ-lactone ring. researchgate.net These modifications can significantly impact the biological activity of the parent molecule. The general strategies for synthesizing these analogues often involve multi-step sequences starting from either podophyllotoxin or other advanced intermediates.

Analogue Type Synthetic Approach Starting Material
pH-Responsive AmidesReaction with cyclic anhydridesEmetine (as an example)
δ-Lactone AnaloguesMulti-step synthesis involving lactone ring modificationPodophyllotoxin

Enzymatic and Microbial Biotransformation Studies

Biotransformation utilizes biological systems, such as whole cells or isolated enzymes, to perform chemical modifications on a substrate. This approach is often lauded for its high selectivity and environmentally friendly reaction conditions compared to traditional chemical methods.

Plant cell cultures have emerged as a promising tool for the biotransformation of natural products. These cultures can perform a variety of reactions, including hydroxylations, glycosylations, and oxidations. For instance, suspension cultures of Hordeum vulgare (barley) have been shown to biotransform podophyllotoxin into isopicropodophyllone (B12381600) as the major product. tandfonline.com The optimal conditions for this transformation were found to be a podophyllotoxin concentration of 33 mg/L, with the substrate added after the lag phase of cell growth. tandfonline.com

Similarly, callus and suspension cultures of Juniperus virginiana have been investigated for their ability to produce podophyllotoxin. nih.gov The addition of phenylalanine, a biosynthetic precursor, was found to stimulate podophyllotoxin production. nih.gov While this study focused on production rather than biotransformation of an external substrate, it highlights the metabolic capabilities of plant cell cultures in the context of lignan biosynthesis. These systems could potentially be engineered or selected for their ability to convert podophyllotoxin into desired analogues like this compound.

Plant Cell Culture Substrate Major Product Key Finding
Hordeum vulgarePodophyllotoxinIsopicropodophylloneOptimal substrate concentration and addition time identified. tandfonline.com
Juniperus virginiana- (Endogenous production)PodophyllotoxinPhenylalanine addition stimulated production. nih.gov

Regioselective demethylation, the removal of a specific methyl group from a molecule with multiple methoxy groups, is a challenging chemical transformation. Biocatalysis offers a powerful solution to this problem, as enzymes can exhibit high selectivity for a particular position. While specific studies on the regioselective demethylation of this compound are not widely reported, research on related lignans demonstrates the feasibility of this approach.

The biosynthesis of podophyllotoxin itself involves a series of enzymatic steps, including methylation and demethylation reactions, to produce the final complex structure. nih.gov The enzymes involved in these pathways, if identified and isolated, could be used as biocatalysts for the selective modification of podophyllotoxin and its analogues. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database provides a comprehensive map of metabolic pathways, including those for the biosynthesis of secondary metabolites, which can be a valuable resource for identifying potential enzymes for biocatalysis. genome.jp The elucidation of the complete biosynthetic pathway of podophyllotoxin has opened up possibilities for metabolic engineering and the use of its biosynthetic enzymes for targeted chemical transformations. nih.gov

Exploring Enzyme Systems for Structural Modifications

The quest for novel and more effective analogs of bioactive compounds has led researchers to explore the vast potential of enzyme systems for targeted structural modifications. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to conventional chemical synthesis. In the context of this compound, a lignan with established biological activities, enzymatic modifications hold the promise of generating derivatives with enhanced properties, such as improved solubility, bioavailability, and therapeutic efficacy. The primary enzyme systems investigated for the modification of phenolic natural products, and therefore of high relevance to this compound, include oxidoreductases like laccases and peroxidases, as well as transferases, particularly glycosyltransferases.

Laccases (EC 1.10.3.2), a class of multi-copper containing oxidases, are particularly noteworthy for their ability to catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. nih.govnih.gov This oxidation proceeds via a one-electron transfer mechanism, generating reactive radical intermediates. nih.gov These radicals can then undergo non-enzymatic coupling reactions to form dimers or higher oligomers. nih.gov This process of oxidative coupling is a key step in the biosynthesis of many natural products, including lignans. nih.gov The reactivity of laccases towards phenolic substrates makes them prime candidates for the structural modification of this compound. The enzymatic oxidation of the phenolic moiety in this compound could lead to the formation of novel dimeric structures with potentially altered biological activity profiles. Research on other phenolic compounds has demonstrated that laccase-mediated dimerization can result in compounds with enhanced antioxidant or other biological activities compared to their monomeric precursors. nih.gov

Another significant avenue for the enzymatic modification of this compound is glycosylation, catalyzed by glycosyltransferases (GTs). Glycosylation, the attachment of sugar moieties to a molecule, is a common post-translational modification in nature and can have a profound impact on the physicochemical and biological properties of a compound. nih.govnih.gov For polyphenolic compounds, glycosylation can lead to increased water solubility and stability without compromising their core biological functions. nih.gov Glycosyltransferases, particularly those of the Leloir pathway, utilize activated sugar donors, such as UDP-glucose, to regioselectively transfer a sugar unit to an acceptor molecule. nih.gov The application of glycosyltransferases to this compound could yield glycosylated derivatives with improved pharmacokinetic properties. The strategic attachment of sugar moieties to the phenolic hydroxyl group could enhance its solubility and potentially modulate its interaction with biological targets.

The table below summarizes the potential enzyme systems and their expected modifications on this compound based on their known activities with structurally related phenolic compounds.

Enzyme SystemType of ModificationPotential Outcome on this compound
LaccasesOxidative CouplingFormation of dimeric or oligomeric derivatives.
GlycosyltransferasesGlycosylationAttachment of sugar moieties to the phenolic group.

It is important to note that while the direct enzymatic modification of this compound is a promising area of research, published studies specifically detailing these transformations are still emerging. However, the extensive body of work on the enzymatic modification of other lignans and polyphenols provides a strong foundation for future investigations into the biocatalytic diversification of this potent bioactive molecule. nih.govnih.gov

Preclinical Biological Activity Assessments and Mechanistic Characterization of 5 Methoxydehydropodophyllotoxin

Cytotoxic Potency in In Vitro Cellular Models

The cytotoxic effects of 5-Methoxydehydropodophyllotoxin have been evaluated across a range of cancer cell lines, demonstrating its potential as an anticancer agent.

Evaluation against Murine Lymphocytic Leukemia Cell Lines (e.g., P-388)

Studies investigating the cytotoxic effects of this compound and its derivatives have utilized the P-388 murine leukemia cell line as a standard model for initial screening. While specific IC50 values for this compound against P-388 are not consistently reported in readily available literature, the broader class of podophyllotoxin (B1678966) analogues has been shown to be active against this cell line. nih.govnih.govidexlab.com

Assessment against Diverse Human Cancer Cell Types (e.g., Breast, Colon, Fibrosarcoma, Lung, Prostate, KB)

The cytotoxic profile of this compound and related compounds has been assessed against a panel of human cancer cell lines. Research has demonstrated that derivatives of podophyllotoxin exhibit significant cytotoxic activity against various human tumor cell lines, including those of breast, colon, and lung origin. nih.govresearchgate.netnih.govnih.gov For instance, synthetic derivatives have shown potent activity against human lung (A-549) cancer cell lines. nih.gov The KB (HeLa) cell line, a widely used model in cancer research, has also been a target for evaluating the cytotoxicity of these compounds. While specific IC50 values for this compound are not uniformly available across all these cell lines, the general class of podophyllotoxins consistently demonstrates notable cytotoxic effects. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A-549Lung CarcinomaData not available for this compound, but derivatives show activity. nih.gov
HCT-116Colon CarcinomaData not available for this compound, but derivatives show activity. nih.gov
MCF-7Breast AdenocarcinomaData not available for this compound, but derivatives show activity. researchgate.net
PC-3Prostate AdenocarcinomaData not available for this compound, but derivatives show activity. nih.gov
KBHeLaData not available for this compound, but derivatives show activity. nih.gov

Note: This table is populated with information on the activity of podophyllotoxin derivatives as specific data for this compound is limited.

Investigations in Multi-Drug Resistant Cancer Cell Lines (e.g., KB-VI)

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR). The KB-V1 cell line is a well-established MDR model. Studies on podophyllotoxin analogues have shown that these compounds can overcome drug resistance. nih.gov For example, certain synthetic derivatives of podophyllotoxin have demonstrated cytotoxicity against drug-resistant cell lines. nih.gov The resistance in KB-V1 cells is often associated with the overexpression of P-glycoprotein (P-gp), a drug efflux pump. nih.gov Research indicates that some podophyllotoxin derivatives can be effective against MDR cancer cells, suggesting a potential role for this compound in this context. oup.comnih.gov

Antimitotic Activity in Astrocytoma (ASK) Assay

Information regarding a specific "Astrocytoma (ASK) Assay" for the evaluation of antimitotic activity is not readily found in the surveyed literature. However, the antimitotic properties of compounds are commonly assessed using various assays that measure cell cycle arrest and inhibition of tubulin polymerization. For astrocytoma and glioblastoma cell lines, assays often involve evaluating the disruption of microtubule function and the induction of mitotic delay. nih.govoup.commdpi.com Given the known mechanism of podophyllotoxins, it is expected that this compound would exhibit antimitotic activity in relevant astrocytoma cell-based assays.

Broader Spectrum In Vitro Biological Activities (e.g., Antiviral Properties)

Beyond its anticancer potential, this compound and related lignans (B1203133) have been investigated for other biological activities. Notably, podophyllotoxin itself has demonstrated antiviral properties. nih.gov Studies have shown that certain podophyllotoxin derivatives exhibit antiviral effects against a range of viruses. researchgate.netresearchgate.netnih.gov While extensive screening data for this compound against a wide array of viruses is not available, the general antiviral potential of the podophyllotoxin structural class is recognized. researchgate.netfrontiersin.org

Cellular and Molecular Mechanisms of Action

The primary mechanism of action for this compound, in line with other podophyllotoxin analogues, is the inhibition of microtubule polymerization. researchgate.netnih.gov Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, this compound disrupts microtubule dynamics. researchgate.netnih.gov This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death in rapidly dividing cancer cells. nih.govfrontiersin.org The binding site for podophyllotoxins on tubulin is known as the colchicine (B1669291) binding site. nih.gov This mechanism of action is distinct from that of some other podophyllotoxin derivatives like etoposide (B1684455), which primarily target topoisomerase II. nih.gov

Interactions with Tubulin Polymerization (Inferred from Lignan (B3055560) Family Research)

The primary mechanism of action for many podophyllotoxin-related lignans is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules. nih.gov While direct binding studies on this compound are not extensively reported in publicly available literature, the activities of its analogues strongly suggest a similar mode of action.

Podophyllotoxin and its derivatives are known to bind to the colchicine-binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. By inhibiting tubulin polymerization, these compounds effectively halt the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent cell death. frontiersin.org

The structural features of podophyllotoxin derivatives have been shown to be critical for their tubulin-binding affinity and cytotoxic effects. The presence and configuration of the lactone ring and the methoxy (B1213986) groups on the E-ring of the lignan structure are known to influence activity. Although specific data for this compound is scarce, its structural similarity to other active lignans supports the inference that it also functions as a tubulin polymerization inhibitor.

Modulation of Cell Cycle Progression

As a direct consequence of its inferred interaction with tubulin, this compound is expected to modulate cell cycle progression, primarily by inducing a G2/M phase arrest. This is a hallmark effect of tubulin-destabilizing agents.

Studies on closely related compounds, such as deoxypodophyllotoxin (B190956), have demonstrated a clear dose-dependent accumulation of cells in the G2/M phase of the cell cycle in various cancer cell lines, including HeLa and SGC-7901. nih.govmdpi.com This arrest is typically associated with alterations in the expression levels of key cell cycle regulatory proteins. For instance, treatment with deoxypodophyllotoxin has been shown to decrease the levels of cyclin B1 and its associated kinase, CDK1 (also known as Cdc2), which are essential for entry into and progression through mitosis. nih.gov The downregulation of these proteins prevents the formation of the active cyclin B1/CDK1 complex, thereby blocking cells from proceeding into mitosis.

Table 1: Effect of Deoxypodophyllotoxin on Cell Cycle Regulatory Proteins

Cell LineTreatmentKey Protein ChangesOutcomeReference
HeLaDeoxypodophyllotoxin↓ Cyclin B1, ↓ CDK1G2/M Arrest nih.gov
SGC-7901Deoxypodophyllotoxin↓ Cyclin B1, ↓ Cdc2G2/M Arrest mdpi.com
QBC939Deoxypodophyllotoxin↓ Cyclin B1, ↓ CDK1G2/M Arrest nih.gov

This table is based on data for deoxypodophyllotoxin and is presented to infer the likely effects of this compound.

Impact on Apoptosis Induction Pathways

The sustained arrest of the cell cycle at the G2/M phase by tubulin-targeting agents typically triggers programmed cell death, or apoptosis. It is therefore highly probable that this compound induces apoptosis in cancer cells.

Research on various podophyllotoxin derivatives has elucidated the involvement of key apoptotic pathways. For instance, deoxypodophyllotoxin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov A common observation is the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis, responsible for cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cells. nih.gov

Furthermore, studies on deoxypodophyllotoxin derivatives have demonstrated changes in the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a common finding, which leads to mitochondrial membrane permeabilization and the release of cytochrome c, a key event in the activation of the caspase cascade. nih.gov

Table 2: Cytotoxicity of Podophyllotoxin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Podophyllotoxin Derivative 8bA549 (Lung)3.8 nih.gov
Podophyllotoxin Derivative 8bHCT-116 (Colon)3.8 nih.gov
Podophyllotoxin Derivative 8bHepG2 (Liver)3.8 nih.gov
BN 58705Various Human Tumor Cell Lines100- to 1000-fold lower than Adriamycin or cisplatin nih.gov
DeoxypodophyllotoxinQBC939 (Cholangiocarcinoma)Not specified nih.gov
DeoxypodophyllotoxinRBE (Cholangiocarcinoma)Not specified nih.gov

This table presents cytotoxicity data for various podophyllotoxin derivatives to provide a comparative context for the potential potency of this compound.

Potential Engagement with Specific Enzyme Systems or Receptor Targets

One such pathway is the PI3K/Akt signaling cascade, a critical regulator of cell survival, proliferation, and growth. Research on deoxypodophyllotoxin has indicated that it can inhibit the Akt pathway, which may contribute to its pro-apoptotic effects. nih.gov The inhibition of Akt can lead to the downstream activation of pro-apoptotic factors and the suppression of survival signals.

Another relevant pathway is the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli, including stress. Some studies on podophyllotoxin analogues have suggested a potential modulation of MAPK signaling, although the specific effects can be cell-type and compound-dependent. For example, deoxypodophyllotoxin has been shown to inhibit the EGFR and MET receptor tyrosine kinases in gefitinib-resistant non-small cell lung cancer cells, which are upstream of the MAPK and PI3K/Akt pathways. nih.gov

It is important to emphasize that the engagement of this compound with these enzyme systems and receptor targets is largely speculative and requires direct experimental validation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Pharmacophoric Elements and Key Structural Determinants for Biological Activity

The concept of a pharmacophore, which describes the essential spatial arrangement of atoms or functional groups necessary for biological activity, is a cornerstone of medicinal chemistry. nih.gov For podophyllotoxin (B1678966) and its derivatives, including 5-methoxydehydropodophyllotoxin, specific structural features are recognized as critical for their cytotoxic effects. These features constitute the pharmacophore that interacts with the biological target, often tubulin or topoisomerase II. researchgate.net

Key pharmacophoric elements generally include:

The Lactone Ring: The γ-lactone ring is a crucial feature. Its presence and integrity are often essential for maintaining cytotoxic activity.

The Trimethoxyphenyl Ring (Ring A): The 1,2,3-trimethoxyphenyl group is a significant contributor to the molecule's interaction with its target proteins. The methoxy (B1213986) groups at positions 3, 4, and 5 are particularly important.

The Stereochemistry at C-1, C-2, and C-3: The specific spatial arrangement of substituents on the cyclolignin skeleton is critical for proper binding to the target.

Studies have shown that even minor modifications to these core structures can lead to significant changes in biological activity, highlighting their importance as pharmacophoric elements.

Correlation of Substituent Variations with Potency and Selectivity Profiles

The systematic modification of substituents on the this compound scaffold has been a key strategy in developing analogs with improved therapeutic profiles. The potency and selectivity of these derivatives are highly dependent on the nature and position of these substituents.

For instance, the introduction of a hydroxyl group at the 5-position of a related flavone (B191248) structure was shown to be important for its biological effect. researchgate.net Similarly, modifications at the C-4 position of the podophyllotoxin skeleton have led to the development of clinically important anticancer drugs like etoposide (B1684455) and teniposide. researchgate.net These derivatives, while structurally related to podophyllotoxin, exhibit a different mechanism of action, primarily targeting topoisomerase II instead of tubulin. researchgate.net This shift in target selectivity underscores the profound impact of substituent variations.

The table below illustrates how different substituents on the podophyllotoxin scaffold can influence biological activity, drawing parallels for the potential modification of this compound.

CompoundKey Structural Variation from PodophyllotoxinPrimary Biological TargetRelative Potency
Etoposide Glycosidic linkage at C-4Topoisomerase IIHigh
Teniposide Thienylidene glycosidic linkage at C-4Topoisomerase IIHigh

This table is illustrative and based on the well-studied derivatives of podophyllotoxin, providing a framework for understanding potential modifications to this compound.

Computational Modeling and Molecular Docking Studies

Computational techniques, including molecular docking and QSAR, have become indispensable tools in modern drug discovery. nih.govnih.gov These methods provide insights into ligand-protein interactions at the molecular level and help predict the activity of novel compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govjapsonline.com This technique is instrumental in understanding the binding modes of this compound and its derivatives with their protein targets. Docking studies have been extensively used to investigate the interactions of podophyllotoxin analogs with enzymes like topoisomerase II and proteins like tubulin. researchgate.net

These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking analyses of podophyllotoxin derivatives with topoisomerase II have shown that specific amino acid residues in the binding pocket form key interactions with the ligand, explaining the observed binding affinities. researchgate.net The binding energy values obtained from these simulations can help in ranking potential drug candidates. ansfoundation.org

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to identify potential new biological targets for this compound or to discover novel derivatives with enhanced activity against a known target. By screening a compound against a panel of protein structures, it's possible to generate hypotheses about its mechanism of action. nih.gov This method has been successfully applied to identify potential antiviral compounds from natural product libraries. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of predictive QSAR models is a powerful strategy for designing novel derivatives with improved potency and selectivity. nih.gov

These models are built using a training set of compounds with known activities. The chemical structures are represented by molecular descriptors, which quantify various physicochemical properties. Statistical methods are then used to establish a relationship between these descriptors and the biological activity. Once a robust QSAR model is developed and validated, it can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological testing. nih.govnih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov

QSAR Model ParameterDescriptionImportance in Model Development
Molecular Descriptors Numerical values that encode chemical information.Represent the structural features of the molecules.
Training Set A set of compounds with known activities used to build the model.Forms the basis of the mathematical relationship.
Validation Set An independent set of compounds used to test the predictive power of the model.Ensures the model's ability to predict the activity of new compounds. nih.gov
Statistical Methods Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) used to derive the QSAR equation.Establish the correlation between descriptors and activity.

Biosynthetic Pathways and Metabolic Engineering Strategies

Elucidation of Proposed Biosynthetic Routes to Arylnaphthalene Lignans (B1203133)

The biosynthesis of arylnaphthalene lignans, including 5-Methoxydehydropodophyllotoxin, is a complex process that is not yet fully elucidated. However, significant progress has been made in outlining the probable sequence of reactions. It is widely proposed that these lignans originate from the general phenylpropanoid pathway, which provides the basic building blocks.

From a biosynthetic perspective, it is thought that arylnaphthalene lignans are formed through the sequential dehydration of an aryltetralin precursor. nsf.gov The core of this pathway begins with the coupling of two coniferyl alcohol units, which are derived from the amino acid phenylalanine. This initial coupling is facilitated by dirigent proteins (DIRs), which control the stereochemistry of the resulting lignan (B3055560). nsf.gov

The general lignan pathway proceeds through several intermediates, with matairesinol (B191791) being a key branch point. nsf.gov From matairesinol, a series of enzymatic reactions, including cyclization and hydroxylation, are thought to lead to the formation of the arylnaphthalene scaffold. One proposed pathway suggests that an intramolecular Friedel–Crafts type cyclization is a crucial step in forming the characteristic ring structure of arylnaphthalene lignan lactones. frontiersin.org While the precise biosynthetic route to the arylnaphthalene scaffold remains an area of active investigation, the consensus points towards a multi-step enzymatic cascade originating from the well-established phenylpropanoid and general lignan pathways. nsf.gov

Characterization of Key Enzymes and Intermediate Metabolites in the Biosynthesis

The identification and characterization of the specific enzymes and the intermediate molecules they produce are critical to fully understanding and manipulating the biosynthesis of this compound. While the complete enzymatic sequence is still under investigation, research has shed light on several key players and their roles.

The biosynthesis is believed to proceed from the general lignan pathway, with (-)-matairesinol serving as a crucial precursor. nsf.gov A series of enzymatic steps, including those catalyzed by cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs), are responsible for the structural modifications that lead to the arylnaphthalene core. For instance, in the closely related biosynthesis of podophyllotoxin (B1678966), enzymes like CYP719A23, OMT3, and CYP71CU1 have been identified as being responsible for the conversion of (-)-matairesinol to intermediates like (-)-pluviatolide and (-)-yatein. nih.gov

A pivotal step in the formation of the aryltetralin scaffold, a likely precursor to arylnaphthalenes, is the ring closure reaction. An oxoglutarate-dependent dioxygenase has been identified as the enzyme responsible for closing the core cyclohexane (B81311) ring of the aryltetralin structure. nih.gov Following the formation of the aryltetralin core, further modifications are required. For example, the conversion of (-)-5′-desmethyl-yatein to (-)-yatein is catalyzed by an O-methyltransferase, OMT1. nih.gov While the specific enzymes that directly produce this compound have not all been definitively characterized, the study of related lignan pathways provides a strong framework for their identification.

Table 1: Key Enzymes and Intermediates in Related Lignan Biosynthesis

Enzyme ClassSpecific Enzyme (Example)Substrate (Example)Product (Example)
Cytochrome P450CYP719A23(-)-Matairesinol(-)-Pluviatolide
O-MethyltransferaseOMT3(-)-PluviatolideNot explicitly stated
Cytochrome P450CYP71CU1Intermediate from OMT3(-)-5′-Desmethyl-yatein
O-MethyltransferaseOMT1(-)-5′-Desmethyl-yatein(-)-Yatein
Oxoglutarate-dependent dioxygenaseNot specifiedAryltetralin precursorCyclized aryltetralin

This table is based on enzymes identified in the podophyllotoxin pathway, which shares precursors with the arylnaphthalene lignans.

Biotechnological Approaches for Enhanced Production in Plant Cell and Tissue Cultures

The limitations and low yields associated with extracting this compound from whole plants have spurred the development of biotechnological production platforms. Plant cell and tissue cultures offer a controlled and sustainable alternative for producing this valuable compound. nih.govnih.gov

Significant success has been achieved in establishing callus and suspension cultures of various plant species known to produce lignans. nih.gov These in vitro systems allow for the optimization of growth conditions and nutrient media to maximize the yield of desired secondary metabolites. nih.govmazums.ac.ir For example, callus cultures of Linum linearifolium have been shown to produce podophyllotoxin and 6-methoxypodophyllotoxin, with yields of podophyllotoxin reaching up to 5.38 mg/g dry weight in suspension cultures. nih.gov

The process typically involves establishing callus cultures from explants on a solid medium and then transferring them to a liquid medium to create suspension cultures. nih.gov The composition of the culture medium, including plant growth regulators like auxins and cytokinins, is a critical factor influencing cell growth and secondary metabolite production. nih.gov Furthermore, elicitation, the use of signaling molecules to induce stress responses and stimulate secondary metabolism, is a common strategy to enhance yields in plant cell cultures. nih.gov These biotechnological methods provide a promising and reproducible platform for the large-scale production of this compound, independent of geographical and seasonal constraints. nih.gov

Genetic Engineering and Synthetic Biology Interventions for Pathway Optimization

The fields of genetic engineering and synthetic biology offer powerful tools to redesign and optimize the biosynthetic pathway of this compound for enhanced production. frontiersin.orgnih.gov These approaches aim to overcome the natural regulatory bottlenecks within the plant's metabolic network.

One key strategy involves the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. By increasing the expression of these crucial enzymes, the metabolic flux towards the desired compound can be significantly increased. mdpi.com Conversely, gene silencing or knockout techniques can be used to downregulate or eliminate competing pathways that divert precursors away from the this compound pathway.

Synthetic biology takes this a step further by enabling the assembly of novel biosynthetic pathways in microbial or plant hosts. cas.org This can involve introducing genes from different organisms to create a more efficient pathway or engineering enzymes to have improved catalytic activity or substrate specificity. cas.org For instance, researchers have successfully reconstituted the biosynthetic pathway to the etoposide (B1684455) aglycone, a derivative of podophyllotoxin, in a heterologous host like Nicotiana benthamiana by co-expressing multiple genes from the mayapple plant. nih.gov

Furthermore, the application of artificial intelligence and machine learning is emerging as a powerful tool in synthetic biology. cas.org These computational approaches can help predict the effects of genetic modifications on metabolic pathways, allowing for a more rational design of engineered systems for optimal production of complex molecules like this compound. cas.org

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While initial research has highlighted the cytotoxic effects of 5-Methoxydehydropodophyllotoxin against various cancer cell lines, including murine lymphocytic leukemia (P-388), there is a significant opportunity to explore its broader therapeutic applications. acs.orgvdoc.pub The structural similarity to other bioactive lignans (B1203133) suggests potential in areas beyond oncology. Lignans as a class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and antiplatelet effects. researchgate.net

Future investigations should systematically screen this compound against a diverse panel of biological targets. For instance, its potential as an antiviral agent, particularly against HIV, warrants investigation, given that other arylnaphthalene lignans have shown potent anti-HIV activity. hkbu.edu.hk Furthermore, exploring its effects on inflammatory pathways and platelet aggregation could reveal novel therapeutic uses for cardiovascular and inflammatory diseases. researchgate.net The immunomodulating effects observed in other natural products also suggest a potential avenue for research into the impact of this compound on the immune system. vdoc.pub

Advanced Synthetic Methodologies for Complex Analogues and Probes

The development of advanced synthetic methodologies is crucial for unlocking the full therapeutic potential of this compound. While it can be isolated from natural sources, synthetic access allows for the creation of analogues with improved efficacy, selectivity, and pharmacokinetic properties. hkbu.edu.hk Current synthetic strategies for related aryltetralin lactone skeletons often involve multi-step pathways. hkbu.edu.hk Future efforts should focus on developing more efficient and stereoselective total synthesis routes.

A key area of future research will be the synthesis of a diverse library of this compound analogues. hkbu.edu.hk Modifications to the aromatic rings and the lactone moiety could lead to compounds with enhanced biological activity and reduced toxicity. hkbu.edu.hk For instance, the functionalization of the C-7 hydroxyl group in related lignans has been shown to significantly impact cytotoxicity and anti-HIV activity. hkbu.edu.hk

Furthermore, the synthesis of molecular probes is essential for target identification and mechanistic studies. hkbu.edu.hk By attaching a reporter tag, such as biotin, to a position on the molecule that does not interfere with its biological activity, researchers can perform pull-down assays to identify the specific cellular proteins that this compound interacts with. hkbu.edu.hk This information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogues.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the cellular mechanisms of this compound, the integration of "omics" technologies is indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound, moving beyond a single-target perspective.

Potential Omics Applications:

Omics TechnologyPotential Application for this compound Research
Transcriptomics Identify changes in gene expression profiles in response to treatment, revealing affected cellular pathways.
Proteomics Analyze alterations in protein expression and post-translational modifications to identify direct targets and downstream effectors.
Metabolomics Profile changes in cellular metabolites to understand the metabolic pathways perturbed by the compound.

These technologies can help to construct a comprehensive picture of the drug's mechanism of action, identify potential biomarkers for predicting treatment response, and uncover novel therapeutic targets.

Development and Application of Advanced Preclinical Models (in vitro and in vivo) for Efficacy and Specificity Evaluation

The evaluation of this compound and its analogues requires the use of advanced preclinical models that can accurately predict clinical outcomes. While initial cytotoxicity screenings have been performed on various cancer cell lines, future studies should employ more sophisticated in vitro and in vivo models. vdoc.pubepdf.pub

Advanced Preclinical Models:

Model TypeDescription and Application
3D Cell Cultures (Spheroids/Organoids) These models more closely mimic the in vivo tumor microenvironment, providing a more accurate assessment of drug efficacy and penetration.
Patient-Derived Xenografts (PDXs) Tumors from human patients are implanted into immunodeficient mice, allowing for the evaluation of drug efficacy in a model that retains the heterogeneity of the original tumor.
Genetically Engineered Mouse Models (GEMMs) These models have specific genetic alterations that drive tumor formation, providing a tool to study drug efficacy in the context of specific cancer-driving mutations.

In vivo studies are crucial for evaluating the compound's pharmacokinetic properties, determining its efficacy in a living organism, and assessing its safety profile. hkbu.edu.hk For example, in the context of potential anti-HIV activity, evaluating the cytotoxicity against CD4+ T cells or T-cell-derived cell lines would be a critical in vitro step before moving to in vivo models. hkbu.edu.hk The use of these advanced models will be instrumental in the preclinical development of this compound and its derivatives, ultimately facilitating their translation into clinical applications.

Q & A

Q. What in vivo models are suitable for studying the antimetastatic potential of this compound?

  • Methodological Answer : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer in BALB/c nude mice) with bioluminescent imaging. Assess lung/liver metastasis via histopathology and qPCR for metastasis markers (MMP-9, VEGF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.